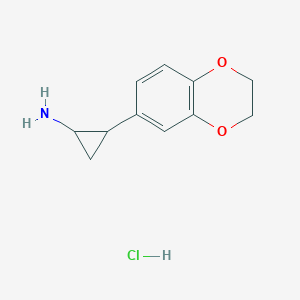
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride
Overview
Description
“2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride” is a chemical compound that has been studied for its potential biological activities . It is a derivative of benzodioxane, a pharmacophore that is important in various therapeutic areas .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a benzodioxin ring attached to a cyclopropane ring via a two-carbon chain, with an amine group attached to one of the carbons in the cyclopropane ring .Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, related to 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride, have potential anticonvulsant properties. These derivatives were synthesized and shown to have significant activity against seizures (Arustamyan et al., 2019).
Antibacterial and Antifungal Agents
Compounds based on 2,3-dihydro-1,4-benzodioxin-6-amine, a close relative of the compound , were synthesized and tested for their antimicrobial and antifungal activities. Some of these compounds, particularly those with specific structural modifications, showed promising antibacterial and antifungal potential (Abbasi et al., 2020).
Therapeutic Compound Precursors
The reaction of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines can lead to the creation of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and other derivatives. These compounds are considered precursors for potentially therapeutic compounds (Bozzo et al., 2003).
Biofilm Inhibition and Cytotoxicity
Another study focused on synthesizing new derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl and testing their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. Some derivatives displayed suitable inhibitory action and demonstrated mild cytotoxicity, suggesting potential for medical applications (Abbasi et al., 2020).
Enzyme Inhibition
N-Substituted derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl were synthesized and screened for their inhibitory activity against enzymes like lipoxygenase. These studies are significant for developing new therapeutic agents (Abbasi et al., 2017).
Antihypoxic Activity
The synthesis of aminothiadiazolylbenzodioxane derivatives, closely related to this compound, showed potential antihypoxic activity. These derivatives were obtained through specific chemical reactions and may have therapeutic implications (Vartanyan et al., 2017).
Anti-Diabetic Agents
A study synthesized a series of new compounds based on 2,3-dihydro-1,4-benzodioxin-6-yl and evaluated their anti-diabetic potential. Some compounds exhibited weak to moderate activity against α-glucosidase enzyme, suggesting a potential therapeutic role for type-2 diabetes (Abbasi et al., 2023).
Antibacterial Activity
Derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl have been synthesized and screened for their antibacterial potential. The results indicated potent antibacterial activity for several compounds, making them candidates for therapeutic agents against bacterial infections (Abbasi et al., 2022).
Future Directions
The future directions for research on “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride” could include further investigation into its potential biological activities, such as its antibacterial properties , as well as its potential inhibitory activity against certain enzymes . Additionally, more research could be done to fully elucidate its synthesis process, molecular structure, and physical and chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit inhibitory activity against enzymes such as cholinesterases and lipoxygenase . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets (such as enzymes) and modulate their activity, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
Given its potential inhibitory activity against enzymes like cholinesterases and lipoxygenase , it could impact neurotransmission and inflammatory pathways.
Result of Action
Based on its potential inhibitory activity against certain enzymes , it could lead to changes in the levels of neurotransmitters or inflammatory mediators, impacting cellular functions and responses.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-9-6-8(9)7-1-2-10-11(5-7)14-4-3-13-10;/h1-2,5,8-9H,3-4,6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSPOMRPAFEFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC3N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[6.4.0.0(2,7)]dodecane-1,8:2,7-tetracarboxylic Dianhydride](/img/structure/B1423191.png)
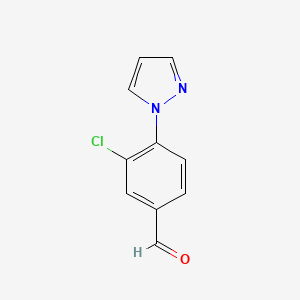
![4,6-Dichloroisoxazolo[5,4-D]pyrimidine](/img/structure/B1423195.png)
![Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate](/img/structure/B1423196.png)

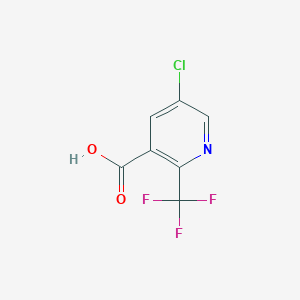
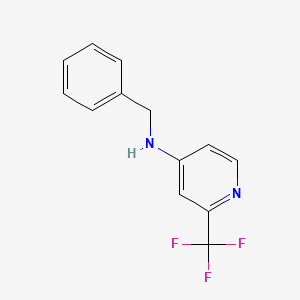
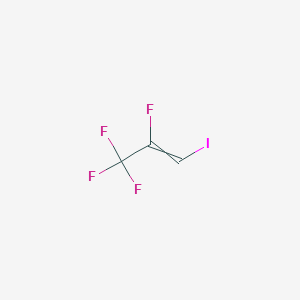
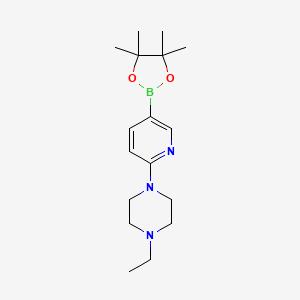
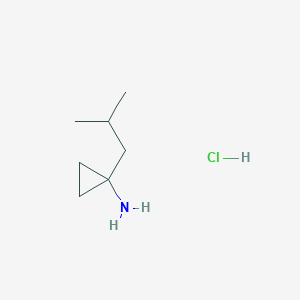
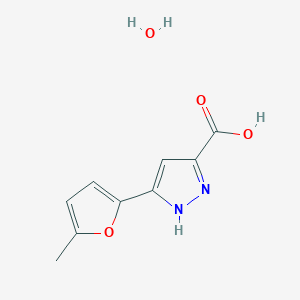
![5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1423210.png)
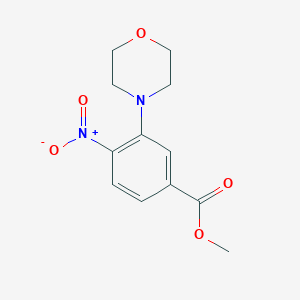
![N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1423214.png)
